molecular formula C14H16N2O2S B5640676 N-(2-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-(2-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No. B5640676
M. Wt: 276.36 g/mol
InChI Key: QTJDYXSNOXCZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide, commonly known as ETC-1002, is a novel small molecule drug candidate that has shown promising results in preclinical and clinical studies. ETC-1002 is a cholesterol-lowering agent that works by targeting the adenosine monophosphate-activated protein kinase (AMPK) pathway.

Mechanism of Action

ETC-1002 works by activating the N-(2-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide pathway, which is a key regulator of cellular energy metabolism. This compound activation leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which ultimately results in reduced LDL-C and TG levels. Additionally, ETC-1002 has been shown to inhibit the synthesis of cholesterol in the liver by targeting the sterol regulatory element-binding protein (SREBP) pathway.
Biochemical and Physiological Effects
In addition to its cholesterol-lowering effects, ETC-1002 has been shown to have other beneficial effects on the cardiovascular system. For example, ETC-1002 has been shown to reduce inflammation, improve endothelial function, and decrease arterial stiffness. Moreover, ETC-1002 has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical studies.

Advantages and Limitations for Lab Experiments

ETC-1002 has several advantages for lab experiments. Firstly, ETC-1002 is a small molecule drug candidate that can be easily synthesized and purified. Secondly, ETC-1002 has been extensively studied in preclinical and clinical studies, which provides a wealth of data for researchers to draw upon. However, there are also some limitations to using ETC-1002 in lab experiments. For example, ETC-1002 has a relatively short half-life, which may limit its effectiveness in some experimental settings.

Future Directions

There are several future directions for research on ETC-1002. Firstly, further clinical studies are needed to determine the long-term safety and efficacy of ETC-1002 in treating hypercholesterolemia and other cardiovascular diseases. Secondly, the synergistic effects of ETC-1002 and statins need to be further investigated to determine the optimal dosing regimen for combination therapy. Finally, the potential use of ETC-1002 in other disease areas, such as diabetes and cancer, should be explored.

Synthesis Methods

The synthesis of ETC-1002 involves the reaction of 2-bromo-4-methylthiazole with 2-ethoxyaniline to form 2-(2-ethoxyphenyl)-4-methylthiazole. This intermediate is then reacted with ethyl chloroformate to form the desired product, N-(2-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide. The overall yield of the synthesis process is around 32%, and the purity of the final product is greater than 99%.

Scientific Research Applications

ETC-1002 has been extensively studied for its potential use in the treatment of hypercholesterolemia and other cardiovascular diseases. In preclinical studies, ETC-1002 has been shown to reduce low-density lipoprotein cholesterol (LDL-C) levels by up to 40% and triglyceride (TG) levels by up to 35%. Moreover, ETC-1002 has been shown to have a synergistic effect with statins, which are commonly used to treat hypercholesterolemia.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-4-18-12-8-6-5-7-11(12)16-14(17)13-9(2)15-10(3)19-13/h5-8H,4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJDYXSNOXCZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.